tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate
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Overview
Description
tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate: is a complex heterocyclic compound that features both pyrrole and pyrazine rings. This compound is notable for its unique structure, which includes bromine and iodine substituents, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyrrole and pyrazine rings.
Bromination and Iodination:
Formation of tert-butyl Ester: The final step involves the esterification of the compound with tert-butyl bromoacetate under specific conditions.
Chemical Reactions Analysis
tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate: undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of halogen atoms.
Substitution: Nucleophilic substitution reactions are common, where the bromine or iodine atoms are replaced by other nucleophiles.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms due to its unique structure.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows it to participate in halogen bonding, which can influence various biochemical pathways. The pyrrole and pyrazine rings contribute to its ability to interact with enzymes and receptors .
Comparison with Similar Compounds
tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate: can be compared with other similar compounds:
tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Another compound with a pyrrolo[2,3-b]pyrazine core, used in pharmaceutical synthesis.
tert-butyl bromoacetate: A simpler ester used as a building block in organic synthesis.
2-bromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine: A related compound with different substituents, used in various chemical reactions.
Properties
CAS No. |
2694722-68-2 |
---|---|
Molecular Formula |
C12H13BrIN3O2 |
Molecular Weight |
438.1 |
Purity |
95 |
Origin of Product |
United States |
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